1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.: 943106-34-1
VCID: VC3847668
InChI: InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3
SMILES: CCN1C(=C(C=N1)CNC)C
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine

CAS No.: 943106-34-1

Cat. No.: VC3847668

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine - 943106-34-1

Specification

CAS No. 943106-34-1
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine
Standard InChI InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3
Standard InChI Key PGEMPURRTUBTRN-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)CNC)C
Canonical SMILES CCN1C(=C(C=N1)CNC)C

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The IUPAC name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine reflects its structure: a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position, connected to an N-methylmethanamine moiety. The molecular formula is estimated as C₉H₁₇N₃, derived from the pyrazole core (C₃H₄N₂) and substituents (C₂H₅, CH₃, and CH₂NHCH₃). The molecular weight is approximately 179.26 g/mol, calculated using atomic masses.

Molecular Geometry and Bonding

The pyrazole ring adopts a planar geometry, with the ethyl and methyl groups introducing steric effects that influence conformational flexibility. The amine group facilitates hydrogen bonding, a critical feature for interactions with biological targets. Computational modeling of analogous compounds suggests that the methylmethanamine side chain adopts a staggered conformation, optimizing electronic interactions.

Synthetic Pathways and Reactivity

Synthesis Strategies

Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or alkynes, followed by functionalization. For 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a plausible route includes:

  • Cyclocondensation: Reaction of ethyl hydrazine with acetylacetone to form the 1-ethyl-5-methylpyrazole core.

  • Alkylation: Introduction of the methylmethanamine group via nucleophilic substitution or reductive amination.

  • Purification: Chromatographic techniques to isolate the product, as described for related pyrazole amines.

Key Reactions

The compound’s reactivity is dominated by:

  • Nucleophilic substitution at the amine group, enabling derivatization.

  • Electrophilic aromatic substitution on the pyrazole ring, particularly at the 3-position.

  • Hydrogen bonding interactions via the amine, critical for biological activity.

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Molecular FormulaC₉H₁₇N₃
Molecular Weight179.26 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
Melting PointEstimated 120–140°C (analog data)
StabilityStable under ambient conditions

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm), methyl (δ 2.1–2.3 ppm), and amine protons (δ 2.5–3.0 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 179.26, with fragmentation patterns consistent with pyrazole cleavage.

Industrial and Research Applications

Medicinal Chemistry

  • Drug Discovery: Pyrazole amines are explored as kinase inhibitors (e.g., JAK2, EGFR) and antimicrobial agents.

  • Neurological Agents: Structural analogs demonstrate anxiolytic activity in preclinical models.

Material Science

  • Coordination Chemistry: Pyrazole derivatives form complexes with transition metals, useful in catalysis.

  • Polymer Additives: Amine-functionalized pyrazoles enhance thermal stability in polymers.

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